molecular formula C14H17NO3S B2969180 N-(2-(furan-3-yl)ethyl)-2-phenylethanesulfonamide CAS No. 1428359-85-6

N-(2-(furan-3-yl)ethyl)-2-phenylethanesulfonamide

Cat. No. B2969180
CAS RN: 1428359-85-6
M. Wt: 279.35
InChI Key: ABARKFMXQHOLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(furan-3-yl)ethyl)-2-phenylethanesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a sulfonamide group (a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom).


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are generally synthesized using methods such as palladium-catalyzed coupling reactions . The synthesis of amides, which include the sulfonamide group in this compound, can be achieved under microwave-assisted conditions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. Furan rings, for example, can undergo reactions such as electrophilic aromatic substitution . Sulfonamides are generally stable but can participate in reactions under certain conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the functional groups present .

Scientific Research Applications

Gold(I)-Catalyzed Cascade Reactions

Research on N-(furan-3-ylmethylene)benzenesulfonamides, related to the chemical structure of interest, demonstrates their synthesis through a gold(I)-catalyzed cascade reaction. This process highlights the potential of using gold carbenoid chemistry for group migration, enriching the field of organic synthesis and offering novel pathways for creating complex organic compounds (Tao Wang et al., 2014).

Energetic Material Development

The assembly of diverse N-O building blocks, including derivatives of furazan, which shares a common structural motif with the compound of interest, points to the development of high-performance energetic materials. This approach results in compounds with superior detonation properties, potentially useful in military and industrial applications (Jiaheng Zhang & J. Shreeve, 2014).

Antimicrobial Applications

Synthesis of furansulfonamide derivatives, including N-(2-oxo-2-(substituted phenyl)ethyl)-N-methylfuran-2-sulfonamide, has shown promising antimicrobial activity. This suggests potential applications in developing new antibacterial and antifungal agents, contributing to the fight against drug-resistant pathogens (S. Desmukh et al., 2019).

Photovoltaic Applications

The use of phenothiazine derivatives with furan linkers, similar in structural concept to the compound , in dye-sensitized solar cells demonstrates an improvement in solar energy conversion efficiency. This research opens avenues for the use of furan derivatives in renewable energy technologies, particularly in improving the performance of photovoltaic devices (Se Hun Kim et al., 2011).

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-19(17,11-8-13-4-2-1-3-5-13)15-9-6-14-7-10-18-12-14/h1-5,7,10,12,15H,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABARKFMXQHOLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)ethyl)-2-phenylethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.